3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
CAS No.:
Cat. No.: VC15169117
Molecular Formula: C18H21N5O3
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21N5O3 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | 2-(2-methoxyethyl)-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C18H21N5O3/c1-12-4-6-13(7-5-12)21-8-9-22-14-15(19-17(21)22)20(2)18(25)23(16(14)24)10-11-26-3/h4-7H,8-11H2,1-3H3 |
| Standard InChI Key | ZWGZIGSZFRIRHL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC |
Introduction
3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound belonging to the class of imidazopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a bicyclic framework with a distinctive arrangement of functional groups, including a methoxyethyl group and a methylphenyl group attached to the imidazo[2,1-f]purine core.
Synthesis Methods
The synthesis of 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves several key steps:
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Formation of the Imidazo[2,1-f]purine Core: This step often requires the use of specific reagents and catalysts to form the bicyclic structure.
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Introduction of Substituents: The methoxyethyl and methylphenyl groups are introduced through nucleophilic substitution or other organic reactions, depending on the specific synthetic route.
Synthesis Conditions
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Reagents: Methoxyethyl chloride, 4-methylphenyl derivatives, and various catalysts.
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Conditions: Controlled temperature, pH, and solvent choice are crucial for achieving high yield and purity.
Chemical Reactions
This compound undergoes various chemical reactions, including:
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Oxidation: Using oxidizing agents like hydrogen peroxide.
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Reduction: Involving reagents such as sodium borohydride.
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Substitution: Nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Reaction Conditions Table
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide | Controlled temperature and pH |
| Reduction | Sodium borohydride | Inert atmosphere |
| Substitution | Sodium methoxide | Solvent choice (e.g., methanol) |
Mechanism of Action and Biological Activity
The mechanism of action of 3-(2-methoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves interactions with specific biological targets, such as enzymes or receptors. The methoxyethyl group enhances solubility and bioavailability, while the methylphenyl group may contribute to hydrophobic interactions, improving binding affinity.
Research suggests that compounds within this class may exhibit antimicrobial or anticancer properties by modulating enzyme activity or inhibiting cell proliferation.
Applications in Research and Medicine
This compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure and properties make it a valuable candidate for further investigation in medicinal chemistry.
Potential Applications Table
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic applications due to its unique structure and biological activity |
| Antimicrobial Research | Investigated for antimicrobial properties |
| Anticancer Research | Explored for anticancer properties through enzyme modulation or cell proliferation inhibition |
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